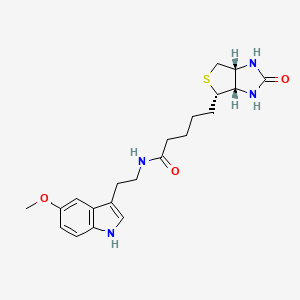

N-Biotinyl-5-methoxytryptamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-28-14-6-7-16-15(10-14)13(11-23-16)8-9-22-19(26)5-3-2-4-18-20-17(12-29-18)24-21(27)25-20/h6-7,10-11,17-18,20,23H,2-5,8-9,12H2,1H3,(H,22,26)(H2,24,25,27)/t17-,18-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHIAKHTGHVRKZ-BJLQDIEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Profile of N-Biotinyl-5-methoxytryptamine

Disclaimer: As of late 2025, a specific binding profile for N-Biotinyl-5-methoxytryptamine is not available in the peer-reviewed scientific literature. This guide provides a comprehensive overview based on the well-characterized pharmacology of its parent compound, 5-methoxytryptamine (5-MT), and discusses the anticipated effects of N-biotinylation. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the binding profile of this novel compound.

Introduction

This compound is a derivative of 5-methoxytryptamine, a naturally occurring compound closely related to the neurotransmitter serotonin and the hormone melatonin.[1][2] The addition of a biotin moiety to the primary amine of 5-MT creates a molecule with potential applications as a high-affinity probe for biochemical assays, such as affinity chromatography, Western blotting, and enzyme-linked immunosorbent assays (ELISAs), leveraging the strong and specific interaction between biotin and avidin/streptavidin. Understanding its binding profile is crucial for interpreting the results of such studies and for exploring its potential pharmacological activity.

Binding Profile of the Parent Compound: 5-Methoxytryptamine (5-MT)

5-MT is a non-selective serotonin receptor agonist, displaying high potency at multiple 5-HT receptor subtypes.[1][2] It is known to act as an agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][3] Notably, in contrast to its structural relative melatonin (N-acetyl-5-methoxytryptamine), 5-MT has no affinity for melatonin receptors.[1] The N-acetyl group is a critical determinant for melatonin receptor binding.[4]

The binding affinities of 5-MT for various human serotonin receptors are summarized in the table below.

| Receptor Subtype | Radioligand | K_i_ (nM) |

| 5-HT_1A_ | [³H]-8-OH-DPAT | 9 |

| 5-HT_1B_ | [¹²⁵I]-GTI | 130 |

| 5-HT_1D_ | [³H]-GR-125743 | 25 |

| 5-HT_1F_ | - | <100[5] |

| 5-HT_2A_ | [¹²⁵I]-DOI | 0.8 |

| 5-HT_2B_ | [³H]-LSD | 20 |

| 5-HT_2C_ | [³H]-Mesulergine | 100 |

| 5-HT_4_ | [³H]-GR113808 | 50 |

| 5-HT_6_ | [¹²⁵I]-SB-258585 | 65[5] |

| 5-HT_7_ | [³H]-5-CT | 4 |

| Data compiled from publicly available databases and literature.[2] |

Anticipated Effects of N-Biotinylation on Receptor Binding

The introduction of a large biotinyl group via an amide linkage to the primary amine of 5-MT is expected to significantly alter its binding profile.

-

Steric Hindrance: The bulky biotin moiety may sterically hinder the molecule from fitting into the orthosteric binding pockets of many serotonin receptors, potentially reducing or abolishing affinity for some subtypes.

-

Altered Pharmacophore: The modification of the primary amine, a key interaction point for many biogenic amine receptors, will change the pharmacophoric features of the molecule.

-

Potential for New Interactions: The biotin group could introduce new binding interactions with receptor extracellular loops or accessory binding pockets, which might lead to novel receptor affinities or selectivities.

-

Melatonin Receptors: While 5-MT does not bind to melatonin receptors, N-acylation is a prerequisite for such activity.[4] Although the biotinyl group is much larger than an acetyl group, the presence of the amide linkage might confer some, likely weak, affinity for melatonin receptors.

Empirical determination of the binding profile through experimental assays is essential to ascertain the actual affinities.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity (K_i_) of an unlabeled compound (like this compound) for a specific receptor.[6][7][8]

Objective:

To determine the binding affinity (K_i_) of this compound for a panel of target receptors (e.g., serotonin and melatonin receptors) by measuring its ability to compete with a specific high-affinity radioligand.

Materials:

-

Test Compound: this compound

-

Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT_2A_ receptor).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [¹²⁵I]-DOI for 5-HT_2A_ receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

-

Non-specific Binding Determiner: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Ketanserin for 5-HT_2A_).

-

96-well Plates

-

Filtration Apparatus: (e.g., Brandel or PerkinElmer cell harvester) with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound, this compound, in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Dilute the radioligand in assay buffer to a final concentration close to its K_d_ value.

-

Thaw the receptor membrane preparations on ice and dilute to the desired concentration in ice-cold assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding (NSB) Wells: Add the non-specific binding determiner, radioligand, and membrane preparation.

-

Test Compound Wells: Add the various dilutions of this compound, radioligand, and membrane preparation.

-

Each condition should be performed in triplicate.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[6]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.

-

Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of 5-Methoxytryptamine

5-Methoxytryptamine, as a serotonin receptor agonist, activates various G protein-coupled receptor (GPCR) signaling cascades depending on the receptor subtype.

Caption: Major signaling pathways activated by 5-methoxytryptamine.

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for 5-Methoxytryptamine (HMDB0004095) [hmdb.ca]

- 4. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 9. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

An In-depth Technical Guide on the Core Mechanism of Action of N-Biotinyl-5-methoxytryptamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Biotinyl-5-methoxytryptamine is a derivative of the naturally occurring compound 5-methoxytryptamine (5-MT), a molecule structurally related to the neurotransmitter serotonin and the hormone melatonin. The addition of a biotin molecule to the primary amine of 5-MT suggests its primary utility as a research tool, specifically as an affinity probe for studying the molecular targets of 5-MT. Biotin's high affinity for streptavidin and avidin allows for the detection, purification, and visualization of receptor-ligand interactions.

This guide provides a comprehensive overview of the mechanism of action of this compound, primarily by extrapolating from the well-documented pharmacology of its parent compound, 5-methoxytryptamine. The bulky biotin moiety is not expected to possess intrinsic pharmacological activity at the target receptors; however, it may influence the binding affinity and kinetics of the 5-methoxytryptamine pharmacophore. All quantitative data and signaling pathways described herein are based on studies of 5-methoxytryptamine.

Core Mechanism of Action: Serotonin Receptor Agonism

The primary mechanism of action of 5-methoxytryptamine, and by extension this compound, is its function as a non-selective agonist at multiple serotonin (5-HT) receptors. It displays high affinity and agonist activity at several members of the 5-HT receptor family, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and neuropsychological processes.

Quantitative Data: Receptor Binding Affinities and Functional Potency of 5-Methoxytryptamine

The following table summarizes the available quantitative data on the interaction of 5-methoxytryptamine with various serotonin receptors. This data provides a foundation for understanding the likely receptor targets of this compound.

| Receptor Subtype | Ligand | Assay Type | Species | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| 5-HT1A | 5-Methoxytryptamine | Radioligand Binding | Human | 15 | - | - | [1] |

| 5-Methoxytryptamine | cAMP Assay (Inhibition) | Human | - | 25 | 100 | ||

| 5-HT2A | 5-Methoxytryptamine | Radioligand Binding | Human | 2.5 | - | - | [2] |

| 5-Methoxytryptamine | Calcium Mobilization | Human | - | 0.503 | 100 | [2] | |

| 5-HT2B | 5-Methoxytryptamine | Radioligand Binding | Human | 63 | - | - | [2] |

| 5-HT2C | 5-Methoxytryptamine | Radioligand Binding | Human | 1000 | - | - | [2] |

| 5-HT4 | 5-Methoxytryptamine | - | - | - | - | - | [2] |

| 5-HT6 | 5-Methoxytryptamine | - | - | - | - | - | [2] |

| 5-HT7 | 5-Methoxytryptamine | - | - | - | - | - | [2] |

Note: The addition of a biotin tag may alter these values. The bulky nature of biotin could potentially decrease binding affinity (increase Ki) or modify agonist potency (increase EC50) depending on the specific receptor's binding pocket architecture.

Signaling Pathways

Activation of 5-HT receptors by an agonist like 5-methoxytryptamine initiates intracellular signaling cascades. The specific pathway depends on the G-protein subtype to which the receptor is coupled. The two most extensively studied pathways for 5-methoxytryptamine are the Gαi/o-coupled 5-HT1A receptor and the Gαq/11-coupled 5-HT2A receptor.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gαi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is associated with neuronal hyperpolarization and has been implicated in the anxiolytic and antidepressant effects of some serotonergic drugs.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to Gαq/11 proteins. Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This pathway is associated with neuronal excitation and is the primary target for classic psychedelic drugs.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

Protocol 1: N-Biotinylation of 5-Methoxytryptamine

This protocol describes a general method for the biotinylation of a primary amine, such as that on 5-methoxytryptamine, using an N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

-

5-Methoxytryptamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Biotin-NHS ester (e.g., EZ-Link™ NHS-LC-Biotin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction vessel (e.g., glass vial with a magnetic stirrer)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometer for product verification

Procedure:

-

Dissolve 5-methoxytryptamine hydrochloride in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

-

Add 2-3 molar equivalents of DIPEA or TEA to neutralize the hydrochloride salt and deprotonate the primary amine. Stir for 10 minutes at room temperature.

-

In a separate vial, dissolve 1.1 molar equivalents of Biotin-NHS ester in a minimal amount of anhydrous DMF or DMSO.

-

Add the Biotin-NHS ester solution dropwise to the 5-methoxytryptamine solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction should be protected from moisture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and purified by reverse-phase HPLC.

-

Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Protocol 2: Receptor Binding Assay using a Biotinylated Ligand

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT1A or 5-HT2A)

-

This compound (unlabeled competitor ligand)

-

A suitable radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the cell membranes.

-

Add the serially diluted this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Perform non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 3: Calcium Mobilization Assay for 5-HT2A Receptor Activation

This protocol measures the functional potency (EC50) of this compound at the Gαq-coupled 5-HT2A receptor by quantifying changes in intracellular calcium.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with the assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence indicates the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 4: cAMP Assay for 5-HT1A Receptor Activation

This protocol determines the functional potency (EC50) of this compound at the Gαi-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

A cell line stably expressing the human 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

This compound.

-

Cell lysis buffer.

Procedure:

-

Plate the 5-HT1A expressing cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (typically in the EC80 range) to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.

-

The inhibitory effect of this compound will be observed as a decrease in the forskolin-stimulated cAMP signal.

-

Plot the percentage inhibition of the forskolin response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound is a valuable chemical probe for the study of serotonergic systems. Its mechanism of action is predicted to be that of a non-selective serotonin receptor agonist, mirroring the pharmacological profile of its parent compound, 5-methoxytryptamine. The primary targets are expected to be the 5-HT1A and 5-HT2A receptors, through which it would modulate intracellular cAMP and calcium signaling, respectively. The biotin moiety facilitates its use in a variety of in vitro applications for receptor characterization and drug screening. Researchers utilizing this compound should be mindful that the biotin tag may influence its binding and functional properties compared to the unmodified 5-methoxytryptamine. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and detailed pharmacological characterization of this compound and similar biotinylated ligands.

References

N-Biotinyl-5-methoxytryptamine: A Hypothetical High-Affinity Probe for Serotonin Receptor Research

Disclaimer: N-Biotinyl-5-methoxytryptamine is a novel, hypothetical molecule proposed here as a potential tool for serotonin receptor research. The data and protocols presented in this document are illustrative, based on established methodologies and the known pharmacology of similar compounds. This whitepaper serves as a technical guide for the prospective synthesis, characterization, and application of such a probe.

Introduction

The diverse family of serotonin (5-hydroxytryptamine, 5-HT) receptors plays a crucial role in regulating a vast array of physiological and pathological processes, making them a primary target for therapeutic intervention. The development of selective, high-affinity molecular probes is essential for elucidating the specific functions of individual 5-HT receptor subtypes. This guide introduces this compound, a conceptual chemical probe designed for the study of serotonin receptors. By incorporating a biotin moiety onto the well-characterized 5-methoxytryptamine (5-MT) scaffold, this probe offers the potential for high-affinity binding and versatile detection and purification strategies through the robust biotin-streptavidin interaction. 5-MT is a naturally occurring tryptamine derivative that acts as a full agonist at several serotonin receptors, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 subtypes. This document outlines the proposed synthesis, hypothetical pharmacological profile, and detailed experimental protocols for the characterization and utilization of this compound as a serotonin receptor probe.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acylation reaction, where the primary amine of 5-methoxytryptamine is coupled with an N-hydroxysuccinimide (NHS) ester of biotin. The NHS ester is a commonly used reagent that reacts efficiently with primary amines at a slightly alkaline pH to form a stable amide bond. A flexible polyethylene glycol (PEG) linker is often incorporated between the biotin and the NHS ester to minimize steric hindrance and improve the accessibility of the biotin for streptavidin binding.

Experimental Protocol: Synthesis

-

Dissolution of Reactants: Dissolve 5-methoxytryptamine (1 molar equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In a separate container, dissolve Biotin-PEG-NHS ester (1.1 molar equivalents) in the same solvent.

-

Reaction Setup: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 molar equivalents), to the 5-methoxytryptamine solution to act as a proton scavenger.

-

Coupling Reaction: Slowly add the Biotin-PEG-NHS ester solution to the 5-methoxytryptamine solution while stirring at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris-HCl. The reaction mixture can then be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel to yield this compound as a pure solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Technical Whitepaper: Melatonin Receptor Affinity of N-Biotinyl-5-Methoxytryptamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative data on the binding affinity of N-Biotinyl-5-methoxytryptamine for melatonin receptors (MT1 and MT2) is not available. This guide, therefore, provides a comprehensive overview based on the well-established principles of melatonin receptor pharmacology, structure-activity relationships of analogous compounds, and standard experimental protocols for determining such affinities. The information presented herein is intended to guide future research on this compound and other biotinylated melatonin analogs.

Introduction: Melatonin Receptors and Their Ligands

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes.[1] Its effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[2] These receptors are key targets for the development of therapeutics for sleep disorders, depression, and circadian rhythm disturbances.[1]

The development of novel ligands, including biotinylated probes like this compound, is of significant interest for studying receptor pharmacology, localization, and for use in affinity-based purification and screening assays. Biotinylation provides a powerful tool for receptor characterization by enabling high-affinity binding to avidin or streptavidin, which can be utilized for receptor isolation and detection.[3][4]

This whitepaper will explore the theoretical affinity of this compound based on known structure-activity relationships (SAR) of melatonin analogs, detail the standard experimental protocols for determining binding affinity, and provide visual representations of the relevant signaling pathways and experimental workflows.

Structure-Activity Relationships (SAR) of Melatonin Analogs

The binding affinity of ligands to MT1 and MT2 receptors is highly dependent on their chemical structure. Key structural features of melatonin that are crucial for high-affinity binding include:

-

The 5-methoxy group: The methoxy group at the 5-position of the indole ring is a critical component for receptor binding. Its replacement with other groups typically leads to a significant loss of affinity.[5]

-

The N-acetyl group: The N-acetyl side chain is also important for both affinity and agonist activity. Modifications to this group can alter the ligand's properties from an agonist to an antagonist.[5]

Given that this compound retains the core 5-methoxytryptamine structure, it is plausible that it would exhibit some affinity for melatonin receptors. However, the addition of a large biotin moiety to the amine of the ethylamine side chain would likely have a significant impact on its binding affinity compared to melatonin. The bulky nature of the biotin group may introduce steric hindrance within the receptor's binding pocket, potentially reducing affinity.

Comparative Affinity Data of Melatonin and Related Analogs

To provide a context for the potential affinity of this compound, the following table summarizes the binding affinities of melatonin and other key analogs for human MT1 and MT2 receptors.

| Compound | Receptor | Ki (nM) | pKi | Reference |

| Melatonin | hMT1 | 0.13 | 9.87 | [6] |

| hMT2 | 0.56 | 9.25 | [6] | |

| 2-Iodomelatonin | hMT1 | 0.04 | 10.4 | [6] |

| hMT2 | 0.12 | 9.92 | [6] | |

| Agomelatine | hMT1 | 0.1 | 10.0 | [1] |

| hMT2 | 0.1 | 10.0 | [1] | |

| Ramelteon | hMT1 | 0.02 | 10.6 | [1] |

| hMT2 | 0.05 | 10.3 | [1] |

Note: Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Determining Melatonin Receptor Affinity

The standard method for determining the binding affinity of a novel compound to melatonin receptors is the radioligand competition binding assay. This technique measures the ability of the unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents

-

Radioligand: 2-[125I]iodomelatonin is the most commonly used radioligand due to its high affinity and specific activity.[6]

-

Receptor Source: Membranes from cells stably expressing recombinant human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).[7]

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Binding Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.[8]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled melatonin.[9]

-

Filtration System: Glass microfiber filters and a vacuum filtration manifold.[7]

-

Detection Instrument: A gamma counter for measuring 125I radioactivity.[7]

Assay Procedure

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then resuspended in the binding buffer.[7]

-

Incubation: The receptor membranes are incubated in the presence of a fixed concentration of 2-[125I]iodomelatonin and varying concentrations of the unlabeled test compound. A parallel set of tubes containing the radioligand and a high concentration of unlabeled melatonin is used to determine non-specific binding.[10]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass microfiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[7]

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.[7]

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations: Signaling Pathways and Experimental Workflow

Melatonin Receptor Signaling Pathways

Melatonin receptors MT1 and MT2 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][11] However, they can also couple to other G proteins and activate alternative signaling cascades.[2][12][13]

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the affinity of a test compound for melatonin receptors.

Conclusion

While direct experimental data for the melatonin receptor affinity of this compound remains to be determined, this guide provides a framework for its potential evaluation. Based on structure-activity relationships, it is conceivable that the compound will interact with MT1 and MT2 receptors, although the large biotin tag is likely to influence its binding affinity. The detailed experimental protocols outlined here offer a clear path for researchers to quantitatively determine this affinity. The use of biotinylated ligands like this compound holds promise for advancing our understanding of melatonin receptor biology through novel experimental approaches such as affinity purification and surface plasmon resonance.[14][15] Future studies are warranted to synthesize and characterize the pharmacological profile of this and other biotinylated melatonin analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ora.uniurb.it [ora.uniurb.it]

- 9. Assay for Melatonin Receptor-Binding Affinity and Expression in Mitochondria. [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Biotinylated non-ionic amphipols for GPCR ligands screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Biotinyl-5-methoxytryptamine for Receptor Mapping Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT) is an indoleamine derivative structurally related to the neurotransmitter serotonin and the neurohormone melatonin. It is found endogenously at low levels and is known to be a metabolite of both serotonin and melatonin. Due to its structural similarity, 5-methoxytryptamine and its analogues interact with both melatonergic (MT1, MT2) and serotonergic (5-HT) receptors. This pharmacological promiscuity makes its derivatives valuable tools for neuroscience research.

The conjugation of biotin to a pharmacologically active molecule like 5-methoxytryptamine creates a high-affinity probe, N-Biotinyl-5-methoxytryptamine . This molecule retains the core structure necessary for receptor interaction while incorporating the versatile biotin tag. The exceptionally strong and specific interaction between biotin and avidin (or streptavidin) (Kd ≈ 10⁻¹⁵ M) allows for the detection, isolation, and visualization of the target receptors. This technical guide provides an in-depth overview of the synthesis, predicted pharmacological profile, and applications of this compound as a tool for receptor mapping studies.

Proposed Synthesis of this compound

The synthesis of this compound involves the acylation of the primary amine of 5-methoxytryptamine with an activated form of biotin. A common method employs an N-hydroxysuccinimide (NHS) ester of biotin, which reacts efficiently with the primary amine under mild conditions.

Reaction Scheme:

5-Methoxytryptamine + Biotin-NHS ester → this compound + NHS

A plausible workflow for this synthesis is outlined below.

An In-depth Technical Guide on the Preliminary Studies of N-Biotinyl-5-methoxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Biotinyl-5-methoxytryptamine is a novel compound for which specific preliminary studies are not yet publicly available. This guide is a projection based on the known pharmacology of 5-methoxytryptamine and the established utility of biotinylation in molecular biology. The experimental protocols and data presented are illustrative and intended to serve as a framework for future research.

Introduction

5-Methoxytryptamine (5-MT) is an endogenous tryptamine derivative structurally related to the neurotransmitter serotonin and the neurohormone melatonin.[1] It is known to act as an agonist at both melatonin (MT) and serotonin (5-HT) receptors.[1][2] The biotinylation of 5-MT to create this compound provides a powerful molecular probe for studying these receptor systems. The biotin moiety, with its high-affinity interaction with streptavidin and avidin, allows for a wide range of applications, including affinity purification, receptor localization, and the development of novel assays.[] This document outlines the theoretical framework, potential experimental approaches, and expected signaling pathways related to the study of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved by conjugating biotin to the primary amine of 5-methoxytryptamine. A common method involves the use of an N-hydroxysuccinimide (NHS) ester of biotin, which reacts with the primary amine of 5-methoxytryptamine under mild conditions.[4][5] A spacer arm, such as polyethylene glycol (PEG), can be incorporated between the biotin and the tryptamine moiety to reduce steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin.[4][6]

Potential Pharmacological Targets and Signaling Pathways

Based on the known pharmacology of 5-methoxytryptamine, this compound is expected to interact with melatonin and serotonin receptors.

Melatonin Receptors (MT1 and MT2)

5-Methoxytryptamine is a known agonist at melatonin receptors.[7] The MT1 and MT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8][9][10] Activation of these receptors can also lead to the modulation of other signaling pathways, including those involving protein kinase C (PKC) and intracellular calcium mobilization.[8][11][12]

Serotonin Receptors (e.g., 5-HT2A)

5-Methoxytryptamine is also an agonist at various serotonin receptors, with a notable affinity for the 5-HT2 family.[2] The 5-HT2A receptor, another GPCR, primarily couples to Gαq proteins.[13][14] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C.[13][15][16]

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound based on known values for similar tryptamine derivatives.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | MT1 Receptor | MT2 Receptor | 5-HT2A Receptor |

| Melatonin | 0.1 - 0.5 | 0.3 - 1.0 | >1000 |

| 5-Methoxytryptamine | 1 - 10 | 5 - 20 | 50 - 200 |

| This compound (Hypothetical) | 5 - 50 | 20 - 100 | 100 - 500 |

Table 2: Functional Potencies (EC50, nM)

| Compound | MT1 (cAMP Inhibition) | 5-HT2A (Ca²⁺ Mobilization) |

| Melatonin | 0.5 - 2.0 | N/A |

| 5-Methoxytryptamine | 10 - 50 | 100 - 400 |

| This compound (Hypothetical) | 50 - 200 | 200 - 800 |

Note: The addition of the biotin tag may slightly decrease the affinity and potency compared to the parent compound, 5-methoxytryptamine, due to increased molecular size and potential steric hindrance.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for a target receptor (e.g., MT1).[17][18][19][20]

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the receptor of interest (e.g., HEK293-MT1) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]iodomelatonin) and a range of concentrations of the unlabeled competitor, this compound.[17]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This protocol measures the functional activity of this compound at Gαq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium.[21][22]

Detailed Methodology:

-

Cell Culture: Cells stably expressing the 5-HT2A receptor are seeded into 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of this compound.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 and Emax values are determined.

Conclusion and Future Directions

This compound represents a promising tool for the detailed investigation of melatonergic and serotonergic systems. The biotin tag enables a wide array of experimental applications beyond traditional pharmacological characterization, including affinity-based protein purification to identify novel binding partners and the use of fluorescently labeled streptavidin for cellular imaging of receptor trafficking. Future studies should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo characterization to validate its utility as a research probe.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotin tethered homotryptamine derivatives: high affinity probes of the human serotonin transporter (hSERT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 7. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 15. blossomanalysis.com [blossomanalysis.com]

- 16. researchgate.net [researchgate.net]

- 17. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Receptor-Ligand Binding Assays [labome.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. innoprot.com [innoprot.com]

- 22. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

N-Biotinyl-5-methoxytryptamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Biotinyl-5-methoxytryptamine, a biotinylated derivative of the neuroactive compound 5-methoxytryptamine (5-MT). Due to the limited availability of direct experimental data for the biotinylated form, this document focuses on the well-characterized properties of the core molecule, 5-methoxytryptamine, including its physicochemical characteristics, biological activity, and associated signaling pathways. Information on a general methodology for the synthesis of this compound is also provided. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in areas such as targeted drug delivery, receptor binding assays, and affinity chromatography.

Physicochemical Properties

This compound is formed through the creation of an amide bond between the primary amine of 5-methoxytryptamine and the carboxylic acid group of biotin. While specific experimental data for the conjugated molecule is scarce, its fundamental properties can be derived from its constituent parts.

| Property | Value | Source/Calculation |

| CAS Number | 2193462-87-0 | Sigma-Aldrich |

| Molecular Formula | C21H28N4O4S | Calculated |

| Molecular Weight | 416.54 g/mol | Calculated |

Calculation of Molecular Weight:

The molecular weight of this compound is calculated by summing the molecular weights of 5-methoxytryptamine and biotin, and then subtracting the molecular weight of a water molecule (H₂O), which is lost during the formation of the amide bond.

-

5-Methoxytryptamine:

-

Biotin (Vitamin H):

-

Water (H₂O):

-

Molecular Weight: 18.015 g/mol

-

Calculation: (190.24 g/mol + 244.31 g/mol ) - 18.015 g/mol = 416.535 g/mol

Synthesis

General Experimental Protocol: N-Biotinylation of 5-Methoxytryptamine

This protocol outlines a general procedure for the synthesis of this compound using an NHS-activated biotin derivative.

Materials:

-

5-Methoxytryptamine

-

Biotin-NHS ester (or a long-chain derivative such as Sulfo-NHS-LC-Biotin)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Amine-free reaction buffer with a pH of 7.2-8.5 (e.g., Phosphate-buffered saline (PBS))

-

Quenching reagent (e.g., Tris or glycine solution)

-

Purification system (e.g., dialysis tubing or a desalting column)

Procedure:

-

Preparation of Reactants:

-

Dissolve 5-methoxytryptamine in the reaction buffer to a desired concentration.

-

Separately, dissolve the Biotin-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.

-

-

Biotinylation Reaction:

-

Slowly add a calculated molar excess of the Biotin-NHS ester stock solution to the 5-methoxytryptamine solution with gentle stirring.

-

Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.

-

-

Quenching the Reaction:

-

To terminate the reaction, add a quenching reagent (e.g., Tris or glycine) to a final concentration of 10-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted Biotin-NHS ester is neutralized.

-

-

Purification:

-

Remove the unreacted biotin and byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

-

-

Verification:

-

The successful synthesis of this compound can be confirmed using techniques such as mass spectrometry or HPLC.

-

Biological Activity of the Core Molecule: 5-Methoxytryptamine

The biological activity of this compound is presumed to be primarily dictated by the 5-methoxytryptamine moiety. 5-MT is a tryptamine derivative closely related to serotonin and melatonin and acts as a non-selective agonist at several serotonin (5-HT) receptors.[1]

| Receptor Subtype | Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| 5-HT1A | 9 | - |

| 5-HT1B | <100 | - |

| 5-HT1D | <100 | - |

| 5-HT2A | 4.2 | 0.503 (Human, Calcium Mobilization) |

| 5-HT2B | 0.51–16 | - |

| 5-HT2C | 7.1–943 | - |

| 5-HT6 | 18–88 | - |

| 5-HT7 | 0.5–5.0 | - |

Note: Ki and EC50 values are compiled from multiple sources and may vary depending on the experimental conditions.

Signaling Pathways of 5-Methoxytryptamine

5-Methoxytryptamine exerts its biological effects by activating various G-protein coupled serotonin receptors, which in turn modulate downstream signaling cascades. The two most well-studied pathways are those mediated by the 5-HT1A and 5-HT2A receptors.

Caption: Simplified signaling pathways of 5-Methoxytryptamine.

Experimental Protocols for the Core Molecule

The following are examples of established experimental protocols used to investigate the biological activity of 5-methoxytryptamine. These methods can be adapted for studies involving this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Workflow:

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the serotonin receptor of interest.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled competitor, 5-methoxytryptamine.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the binding affinity (Ki).

Calcium Mobilization Assay

This functional assay is used to measure the activation of Gq/11-coupled receptors, such as the 5-HT2A receptor.

Workflow:

Caption: Calcium Mobilization Assay Workflow.

Methodology:

-

Cell Culture: Culture cells expressing the target Gq-coupled receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 5-methoxytryptamine to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound is a valuable tool for researchers studying the serotonergic system. While direct experimental data on this derivative is limited, its properties can be inferred from its constituent molecules, 5-methoxytryptamine and biotin. This guide provides the fundamental physicochemical data for this compound and a comprehensive overview of the biological activity and associated signaling pathways of its core active component, 5-methoxytryptamine. The experimental protocols described herein can be adapted for the investigation of this biotinylated compound, facilitating its use in a variety of research and drug development applications.

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. 5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 5-Methoxytryptamine (HMDB0004095) [hmdb.ca]

- 4. raybiotech.com [raybiotech.com]

- 5. scbt.com [scbt.com]

- 6. Biotin [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. usbio.net [usbio.net]

- 9. merckindex.rsc.org [merckindex.rsc.org]

N-Biotinyl-5-methoxytryptamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-5-methoxytryptamine is a molecule of significant interest in biochemical and pharmacological research. This compound conjugates the versatile biological tether, biotin, with 5-methoxytryptamine (5-MT), a naturally occurring tryptamine derivative with known activity at serotonin receptors. This guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound, offering crucial insights for its application in experimental settings. While specific experimental data for this biotinylated conjugate is scarce in publicly available literature, this document extrapolates information from its constituent molecules, 5-methoxytryptamine and biotin, to provide a foundational understanding. Furthermore, it outlines standard experimental protocols for determining these key physicochemical properties.

Introduction to this compound

This compound is a synthetic derivative of 5-methoxytryptamine, a compound found in the pineal gland and involved in neurotransmission. 5-MT is structurally related to serotonin and melatonin and acts as a potent agonist at various serotonin (5-HT) receptors. The addition of a biotin moiety to 5-MT creates a valuable research tool. Biotin's high-affinity interaction with streptavidin and avidin allows for the specific detection, purification, and immobilization of the biotinylated tryptamine and its binding partners. This makes this compound particularly useful for:

-

Receptor Binding Assays: Studying the interaction of 5-MT with its receptors.

-

Affinity Chromatography: Purifying serotonin receptors or other binding proteins.

-

Cellular Imaging: Visualizing the localization of these receptors in cells and tissues.

The utility of this compound is, however, contingent on its solubility in appropriate buffer systems and its stability under experimental and storage conditions.

Solubility Profile

2.1. Inferred Solubility Characteristics

-

5-Methoxytryptamine (5-MT): The parent compound, 5-methoxytryptamine, is reported to be insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] One source indicates a water solubility of 0.793 mg/mL.[2] It is typically a solid at room temperature. The presence of the amine group suggests that its solubility in aqueous solutions would be pH-dependent, with increased solubility at acidic pH due to the formation of a more polar protonated species.

-

Biotin (Vitamin B7): Biotin is sparingly soluble in water and most organic solvents. Its solubility is enhanced in alkaline solutions due to the deprotonation of its carboxylic acid group.

-

This compound: The conjugation of biotin to 5-methoxytryptamine via an amide linkage will likely result in a molecule with limited aqueous solubility. The overall molecule is larger and retains significant hydrophobic character from the indole and biotin rings. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and in lower alcohols such as ethanol. For aqueous applications, the use of a co-solvent or the preparation of a concentrated stock solution in an organic solvent, followed by dilution in the aqueous buffer, is recommended.

2.2. Quantitative Solubility Data (Estimated)

The following table provides an estimated solubility profile based on the properties of the parent compounds. These values should be experimentally verified for this compound.

| Solvent | Predicted Solubility of 5-Methoxytryptamine | Predicted Solubility of this compound |

| Water | 0.793 mg/mL[2] | Low, likely requiring co-solvents or pH adjustment |

| Dimethyl Sulfoxide (DMSO) | ≥19 mg/mL[1] | High |

| Ethanol (EtOH) | ≥28.05 mg/mL[1] | Moderate to High |

2.3. Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Solubility Determination Workflow

Stability Profile

The stability of this compound is critical for its storage and use in experiments. Degradation can lead to a loss of activity and the generation of impurities that may interfere with assays.

3.1. Potential Routes of Degradation

-

Hydrolysis: The amide bond linking biotin to 5-methoxytryptamine could be susceptible to hydrolysis under strongly acidic or basic conditions, although amide bonds are generally stable at neutral pH.

-

Oxidation: The indole ring of the tryptamine moiety is susceptible to oxidation, particularly when exposed to light, air, and certain metal ions.

-

Temperature-Induced Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation.

3.2. Recommended Storage Conditions

To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20 °C). Solutions should be prepared fresh whenever possible. If stock solutions in organic solvents like DMSO are prepared, they should be stored at low temperatures and used within a short period.

3.3. Stability Data (Estimated)

The following table outlines the expected stability of this compound under various conditions.

| Condition | Expected Stability | Potential Degradation Pathway |

| Neutral pH (6-8) | High | Minimal |

| Acidic pH (<4) | Moderate to Low | Amide hydrolysis |

| Basic pH (>9) | Moderate to Low | Amide hydrolysis |

| Exposure to Light | Low | Oxidation of the indole ring |

| Elevated Temperature | Low | Increased rate of all degradation pathways |

3.4. Experimental Protocol for Stability Assessment

A common method for assessing the stability of a compound is to subject it to stressed conditions and monitor its concentration over time using a stability-indicating HPLC method.

Objective: To evaluate the stability of this compound under various conditions.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers or water baths

-

Light exposure chamber (optional)

-

HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

-

Prepare solutions of this compound in the different buffers.

-

Aliquot the solutions into separate vials for each time point and condition.

-

Store the vials under the desired conditions (e.g., different temperatures, with and without light exposure).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

-

Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.

Stability Assessment Workflow

Signaling Pathway Context

The biological activity of this compound is expected to be mediated by the signaling pathways of its parent compound, 5-methoxytryptamine. 5-MT is a known agonist of serotonin receptors, particularly the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes.[1][3] The biotin tag is primarily for detection and is not expected to participate in signaling. The activation of these G-protein coupled receptors (GPCRs) can initiate a variety of downstream signaling cascades.

Simplified 5-Methoxytryptamine Signaling Pathway

Conclusion

This compound is a valuable tool for studying the pharmacology of serotonin receptors. While specific data on its solubility and stability are limited, a working understanding can be derived from the properties of 5-methoxytryptamine and biotin. It is anticipated to have low aqueous solubility but good solubility in organic solvents like DMSO. For optimal use, it should be stored under cold, dark, and dry conditions. The experimental protocols outlined in this guide provide a framework for researchers to determine the precise solubility and stability of this compound in their specific experimental systems, ensuring reliable and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Affinity Purification of Melatonin Receptors Using N-Biotinyl-5-methoxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-5-methoxytryptamine is a crucial tool for the selective isolation and purification of melatonin receptors, primarily the MT1 and MT2 subtypes. These G-protein coupled receptors (GPCRs) are key targets in drug discovery for sleep disorders, circadian rhythm disturbances, and mood disorders.[1] This biotinylated analog of a natural ligand allows for highly specific capture of the receptors from complex biological samples using streptavidin-based affinity chromatography. The exceptionally strong and specific interaction between biotin and streptavidin provides a robust method for receptor purification, enabling downstream applications such as structural biology, functional assays, and drug screening.[2] This document provides detailed application notes and protocols for the synthesis of this compound and its use in the affinity purification of melatonin receptors.

Target Receptors and Signaling Pathways

This compound is designed to target melatonin receptors, MT1 and MT2. These receptors are integral membrane proteins that, upon activation by melatonin or its analogs, modulate a variety of intracellular signaling pathways.[3] Both MT1 and MT2 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, these receptors can activate other signaling cascades, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway. Understanding these pathways is critical for functional characterization of the purified receptors.[4]

Quantitative Data: Binding Affinities of Melatonin and Analogs

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Melatonin | Human MT1 | 0.080 | [5] |

| Melatonin | Human MT2 | 0.383 | [5] |

| Ramelteon | Human MT1 | 0.014 | [5] |

| Ramelteon | Human MT2 | 0.112 | [5] |

| Agomelatine | Human MT1 | ~0.1 | [3] |

| Agomelatine | Human MT2 | ~0.1 | [3] |

| Tasimelteon | Human MT1 | ~0.3 | [3] |

| Tasimelteon | Human MT2 | ~0.1 | [3] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the biotinylation of 5-methoxytryptamine via amide bond formation.

Materials:

-

5-methoxytryptamine

-

Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolve 5-methoxytryptamine (1 equivalent) in anhydrous DMF.

-

Add triethylamine (1.2 equivalents) to the solution to act as a base.

-

In a separate container, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.

-

Slowly add the Biotin-NHS solution to the 5-methoxytryptamine solution with stirring at room temperature.

-

Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield this compound.

-

Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Affinity Purification of Melatonin Receptors

This protocol outlines the steps for purifying melatonin receptors from cell membranes expressing the receptors using the synthesized this compound and streptavidin-agarose resin. This is a generalized protocol and may require optimization for specific cell types and expression levels.[4][6]

Materials:

-

Cell paste or tissues expressing melatonin receptors

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)

-

Solubilization Buffer (Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) and 0.1% (w/v) cholesteryl hemisuccinate (CHS))

-

This compound

-

Streptavidin-agarose resin

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.1% DDM)

-

Elution Buffer (e.g., Wash Buffer containing 2-5 mM D-Biotin, or harsher conditions like 0.1 M glycine pH 2.5)[7]

-

Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5, for acidic elution)

Procedure:

1. Membrane Preparation:

-

Homogenize cells or tissues in ice-cold Lysis Buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in Lysis Buffer and determine the protein concentration (e.g., using a BCA assay).

2. Solubilization of Receptors:

-

Dilute the membrane preparation to a final protein concentration of 5-10 mg/mL in Solubilization Buffer.

-

Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization of membrane proteins.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant containing the solubilized receptors.

3. Affinity Binding and Capture:

-

To the solubilized receptor preparation, add this compound to a final concentration of approximately 10-100 nM. The optimal concentration should be determined empirically but should be well above the Kd for the receptors.

-

Incubate with gentle agitation for 2-4 hours at 4°C to allow for the formation of the receptor-ligand complex.

-

Equilibrate the streptavidin-agarose resin by washing with Solubilization Buffer.

-

Add the equilibrated streptavidin-agarose resin to the solubilized receptor-ligand mixture.

-

Incubate for an additional 1-2 hours at 4°C with gentle agitation to allow the biotinylated ligand-receptor complex to bind to the resin.

4. Washing:

-

Gently pellet the resin by centrifugation (e.g., 500 x g for 2 min at 4°C) and discard the supernatant.

-

Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Repeat this wash step 3-4 times.

5. Elution:

-

Competitive Elution (for functional studies):

-

Add Elution Buffer containing free D-Biotin to the resin.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Pellet the resin and collect the supernatant containing the purified receptor. Repeat this step 2-3 times and pool the eluates.

-

-

Denaturing Elution (for SDS-PAGE/Western Blot):

-

Add Laemmli sample buffer directly to the resin and boil for 5-10 minutes.

-

Centrifuge to pellet the resin and collect the supernatant for analysis.

-

-

Acidic Elution:

-

Use an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5) and incubate for a short period (5-10 minutes).[8]

-

Immediately neutralize the eluate with Neutralization Buffer.

-

6. Analysis of Purified Receptors:

-

Analyze the purified protein by SDS-PAGE and silver staining or Coomassie blue staining to assess purity.

-

Confirm the identity of the purified receptor by Western blotting using specific antibodies against the MT1 or MT2 receptor.

-

Perform functional assays, such as radioligand binding assays or G-protein activation assays, on the competitively eluted receptors to confirm their activity.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield of Purified Receptor | Inefficient solubilization. | Optimize detergent concentration and type. Try different detergents like CHAPS or digitonin. |

| Low expression level of the receptor. | Use a cell line with higher receptor expression or optimize expression conditions. | |

| Inefficient binding to the resin. | Increase incubation times. Ensure the biotinylated ligand has high affinity. | |

| High Background of Non-specific Proteins | Insufficient washing. | Increase the number of washes and/or the salt concentration in the Wash Buffer. |

| Hydrophobic interactions with the resin. | Add a low concentration of a non-ionic detergent to the Wash Buffer. | |

| Receptor is Inactive After Elution | Harsh elution conditions. | Use competitive elution with free biotin instead of denaturing or acidic conditions. |

| Receptor instability. | Add stabilizing agents like glycerol or specific lipids to the buffers. Keep the protein cold at all times. |

Conclusion

This compound is a powerful affinity ligand for the purification of melatonin receptors. The protocols provided herein offer a comprehensive guide for researchers to synthesize this tool and apply it for the successful isolation of functional MT1 and MT2 receptors. Careful optimization of each step, particularly solubilization and elution, is critical for achieving high purity and maintaining the biological activity of the purified receptors. This will facilitate further biochemical and structural studies, ultimately aiding in the development of novel therapeutics targeting the melatoninergic system.

References

- 1. aladdin-e.com [aladdin-e.com]

- 2. goldbio.com [goldbio.com]

- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ubpbio.com [ubpbio.com]

Application Note: Detection of Melatonin Receptors using N-Biotinyl-5-methoxytryptamine in Western Blot Analysis

Introduction

N-Biotinyl-5-methoxytryptamine is a biotinylated analog of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone pivotal in regulating circadian rhythms, immune function, and reproductive cycles.[1][2] Its biological effects are primarily mediated through high-affinity G-protein coupled receptors, MT1 and MT2.[3][4] As a biotin-labeled probe, this compound serves as a valuable tool for the detection and characterization of melatonin binding sites, including MT1 and MT2 receptors, in various biological samples. This application note details the use of this compound as a probe in Western blot analysis for the specific detection of melatonin receptors.

Principle of the Method

This method leverages the high-affinity interaction between this compound and melatonin receptors. The overall workflow involves separating proteins from a cell or tissue lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid-phase membrane (e.g., PVDF or nitrocellulose). The membrane is subsequently blocked to prevent non-specific binding and probed with this compound. The biotin tag on the molecule is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which catalyzes a chemiluminescent reaction upon the addition of a suitable substrate. The resulting light signal, captured by film or a CCD camera, indicates the presence of the target melatonin receptors.[5][6]

Applications

-

Detection of Melatonin Receptors: Directly identify and confirm the presence of MT1 and MT2 receptors in tissue homogenates and cell lysates. Western blot analysis has been used to show the presence of a 39 kDa band for MT1 and a 36 kDa band for MT2 in certain tissues.[3]

-

Receptor Expression Profiling: Semi-quantitatively compare the expression levels of melatonin receptors across different tissues, cell types, or experimental conditions.

-

Drug Development and Screening: Assess the binding of potential drug candidates that may compete with melatonin for receptor binding sites.

-

Signal Transduction Studies: Correlate receptor expression levels with downstream signaling events investigated through traditional antibody-based Western blotting for pathway proteins like CREB, ERK, and Akt.[3][7]

Quantitative Data: Melatonin Receptor Binding Affinities